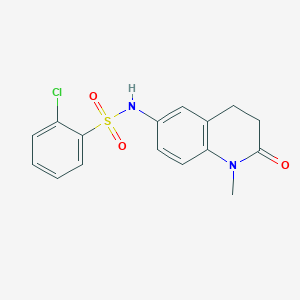![molecular formula C15H24O4 B2698097 Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate CAS No. 24238-80-0](/img/structure/B2698097.png)
Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate is an organic compound . The IUPAC name for this compound is diethyl bicyclo [3.2.2]nonane-1,5-dicarboxylate . The InChI code for this compound is 1S/C13H20O4/c1-16-10 (14)12-4-3-5-13 (8-6-12,9-7-12)11 (15)17-2/h3-9H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate consists of a bicyclo[3.2.2]nonane core with two ester groups attached at the 1 and 5 positions . The compound contains a total of 38 bonds, including 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 seven-membered rings, and 2 ester groups .Physical And Chemical Properties Analysis
Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate has a molecular weight of 268.35 . The compound is solid at room temperature . The storage temperature for this compound is recommended to be in a refrigerator .Aplicaciones Científicas De Investigación
Conformational Analysis
- Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate and related compounds have been the subject of conformational analysis. Studies involving the conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its dimethyl ester revealed the existence of rapidly interconverting chair-boat conformations with distinctly flattened rings, aiding in understanding molecular dynamics and structure (Peters, Toorn, & Bekkum, 1975).
Crystal Structure and Hydrogen Bonding
- The crystal structure of compounds related to diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate, such as 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one diethyl ether hemisolvate, shows intriguing features like intramolecular hydrogen bonding and chair-boat conformation of the bicyclo[3.3.1]nonane ring system, providing insights into molecular interactions and stability (Fun et al., 2009).
Synthesis and Derivative Formation
- The compound has been a subject in the synthesis of novel derivatives. For instance, the synthesis of several new 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives has been described, showcasing the versatility of diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate in creating varied molecular structures for potential applications in various fields (Klaić, Veljković, & Mlinarić-Majerski, 2002).
Polymer Science
- In the field of polymer science, polyesters containing bicyclo[2.2.2]octane and bicyclo[3.2.2]nonane rings, including derivatives of diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate, have been prepared and analyzed. These polyesters show interesting properties like lower melting points and improved thermal and oxidative stabilities compared to polymers with other ring systems, indicating potential for advanced material development (Taimr & Smith, 1971).
Antimicrobial Applications
- Bicyclo[3.3.1]nonane-based polycations, which are related to diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate, have been synthesized and demonstrated antimicrobial properties. These polycations inhibit bacterial growth and are effective against static bacterial cells, indicating potential applications in antibacterial treatments and materials science (Geng & Finn, 2017).
Meroterpene Synthesis
- The bicyclo[3.3.1]nonane architecture, closely related to diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate, is a key structural motif in meroterpene synthesis. This approach has led to the synthesis of compounds like garsubellin A, which have applications in addressing neurodegenerative disease, bacterial infections, and cancer (Shen, Ting, Xu, & Maimone, 2020).
Safety and Hazards
The safety information for Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate indicates that it is associated with certain hazards. The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-3-18-12(16)14-6-5-7-15(10-8-14,11-9-14)13(17)19-4-2/h3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLGTOAUSCULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC(CC1)(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

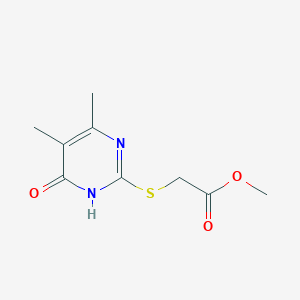
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)
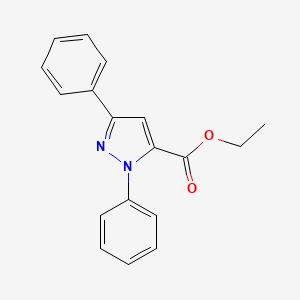

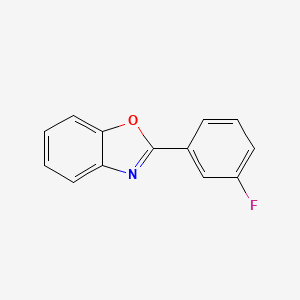
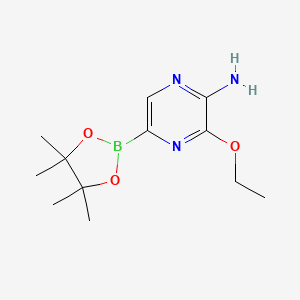


![1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2698030.png)
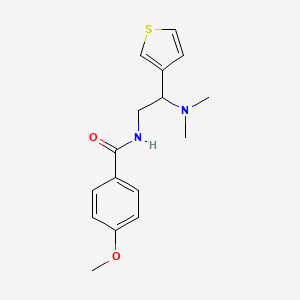

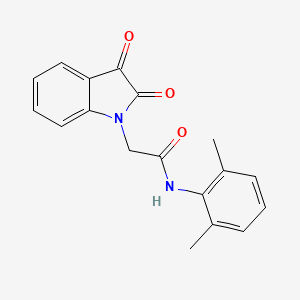
![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2698036.png)
